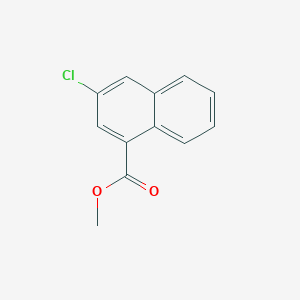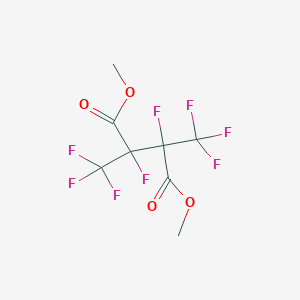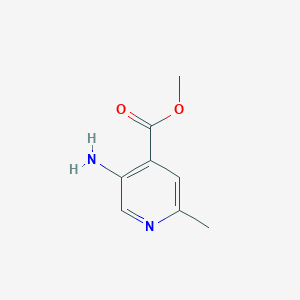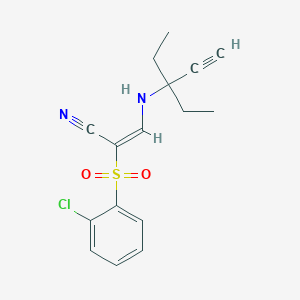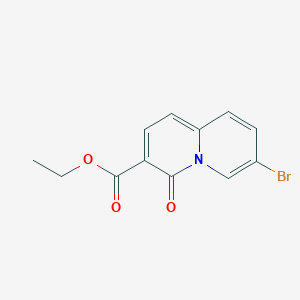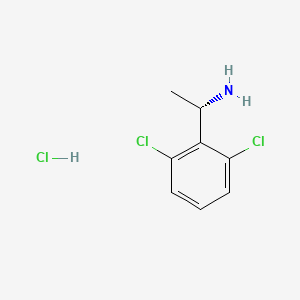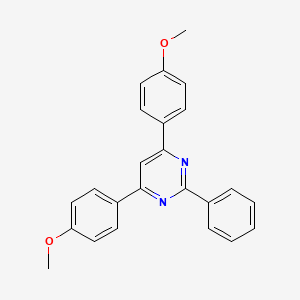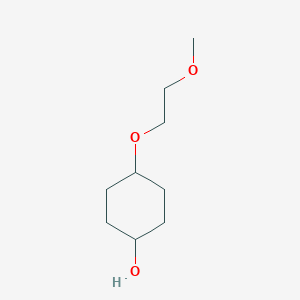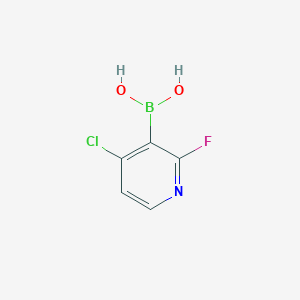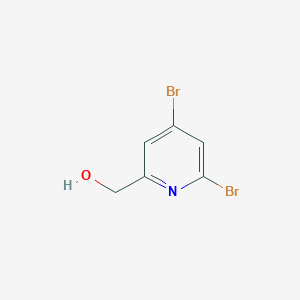
(4,6-Dibromo-2-pyridyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4,6-Dibromo-2-pyridyl)methanol” is a compound formed by the reaction of pyridine with formaldehyde in the presence of hydrobromic acid. It has a molecular formula of C6H5Br2NO and a molecular weight of 266.92 g/mol .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of pyridine with formaldehyde in the presence of hydrobromic acid. Dibromination reactions are commonly used in organic chemistry for the synthesis of dibromoalkanes .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyridine ring substituted with two bromine atoms and one methanol group . The exact structure can be determined using techniques such as NMR, HPLC, and LC-MS .Mécanisme D'action
Target of Action
It is known that pyridine derivatives, such as picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde, have been the subject of several experimental and theoretical investigations .
Mode of Action
For instance, treatment of 4-hydroxy-2,6-dibromopyridine with four equivalents of deprotonated pyrazole in hot diglyme affords 4-hydroxy-2,6-di(pyrazol-1-yl)pyridine . This suggests that (4,6-Dibromo-2-pyridyl)methanol may interact with its targets through similar chemical reactions.
Biochemical Pathways
strain CNP-8 . This suggests that this compound might be involved in similar biochemical pathways.
Result of Action
It is known that pyridine derivatives can exhibit various effects, such as spin-crossover behavior . This suggests that this compound might have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 2,2-Dibromo-2-cyanoacetamide (DBNPA), a compound with a similar structure, has been used as a biocide in industrial water applications due to its instantaneous antimicrobial activity and rapid chemical breakdown . This suggests that this compound might also be influenced by environmental factors such as pH, temperature, and the presence of other chemicals.
Propriétés
IUPAC Name |
(4,6-dibromopyridin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-4-1-5(3-10)9-6(8)2-4/h1-2,10H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEGPEUBRQWLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CO)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

